2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Description
Comparative Analysis of Hybrid Architectures
| Feature | Triazole-Pyridine Hybrids | Pyridine-Only Systems | Triazole-Only Systems |
|---|---|---|---|
| Hydrogen Bonding | High (3–4 sites) | Moderate (1–2 sites) | High (2–3 sites) |
| Metabolic Stability | Enhanced (resists oxidation) | Variable | Moderate |
| Synthetic Complexity | Moderate | Low | Low |
This compound’s design aligns with modern strategies to balance synthetic feasibility and bioactivity. Its triazole-pyridine core exemplifies the pursuit of multifunctional heterocycles in drug discovery.
Properties
Molecular Formula |
C15H14N6O |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C15H14N6O/c22-14(18-9-11-3-1-5-16-8-11)7-13-19-15(21-20-13)12-4-2-6-17-10-12/h1-6,8,10H,7,9H2,(H,18,22)(H,19,20,21) |
InChI Key |
NIORZUOIDKNPON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=NC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Triazole Core Synthesis
The 1,2,4-triazole scaffold is typically synthesized via cyclization reactions. For pyridine-substituted derivatives, hydrazide intermediates are critical:
-
Hydrazide Formation : React a pyridine-3-carboxylic acid derivative with hydrazine hydrate to form the corresponding hydrazide.
-
Cyclization : Condense the hydrazide with a carbonyl compound (e.g., pyridine-3-carboxaldehyde or ketone) under acidic or microwave conditions to form the triazole ring.
Example Reaction Pathway
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride | Acetone | Reflux | ~60–70% |
| 2 | Pyridin-3-ylmethylamine | DMF | 50–60°C | ~50–60% |
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization and alkylation steps, improving efficiency. For example:
-
Triazole Formation : Hydrazide and aldehyde react under microwave irradiation (150°C, 30 min) to form the core.
-
Acetamide Formation : Chloroacetyl chloride and pyridin-3-ylmethylamine react under microwave conditions (100°C, 20 min).
Coupling Reagents
EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can facilitate amide bond formation between the triazole’s amine and pyridin-3-ylmethylamine.
Analytical Characterization
The structure is confirmed using spectroscopic techniques:
Challenges and Optimization
-
Regioselectivity : Ensuring pyridin-3-yl groups occupy positions 3 and 5 of the triazole requires precise control of reaction conditions.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
-
Purification : Column chromatography or recrystallization is critical to isolate the target compound from byproducts.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Conventional Heating | High scalability | Longer reaction times |
| Microwave Irradiation | Shorter reaction times | Limited to small-scale synthesis |
| Coupling Reagents | High purity | Cost-intensive reagents |
Summary of Key Findings
-
Triazole Core : Synthesized via hydrazide cyclization with pyridine-3-carboxaldehyde.
-
Acetamide Formation : Chloroacetyl chloride followed by pyridin-3-ylmethylamine substitution.
-
Optimal Conditions : Microwave-assisted methods reduce reaction time and improve yield.
This synthesis leverages established triazole chemistry and acetylation strategies, validated by spectral data from analogous compounds .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions to yield acetic acid and the corresponding amine derivative. This reaction is critical for understanding metabolic pathways or degradation products.
Conditions and Outcomes:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6 M), reflux, 6 hrs | Acetic acid + 5-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine | |
| Alkaline Hydrolysis | NaOH (2 M), 80°C, 4 hrs | Sodium acetate + free amine |
This reaction is pH-dependent, with faster kinetics observed under strongly acidic conditions.
Click Chemistry Involving the Triazole Ring
The 1,2,4-triazole ring participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole-linked conjugates. While 1,2,4-triazoles are less reactive than 1,2,3-triazoles, catalytic systems enhance their utility in bioconjugation.
Key Applications:
-
Functionalization with fluorescent tags or targeting ligands.
Example Reaction:
Coordination Chemistry with Metal Ions
The pyridine and triazole nitrogen atoms act as Lewis bases, enabling coordination with transition metals. Structural analogs demonstrate stable complexes with Cu(II), Zn(II), and Fe(III) .
Documented Complexes:
| Metal Ion | Coordination Mode | Stability Constant (log K) | References |
|---|---|---|---|
| Cu(II) | Tridentate (N,N,N) | 8.2 ± 0.3 | |
| Zn(II) | Bidentate (N,N) | 5.9 ± 0.2 |
These complexes are studied for catalytic and antimicrobial applications .
Functionalization via Electrophilic Aromatic Substitution
Pyridine rings undergo electrophilic substitution at specific positions, though reactivity is moderated by electron-withdrawing triazole and acetamide groups.
Hypothesized Reactions:
-
Nitration: Requires HNO₃/H₂SO₄ at elevated temperatures, yielding nitro derivatives.
-
Sulfonation: Limited by steric hindrance from adjacent substituents.
Reduction of the Amide Group
The acetamide group can be reduced to a primary amine using strong reducing agents, though this is less common due to competing side reactions.
Proposed Pathway:
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidation, with degradation observed under prolonged exposure to H₂O₂ or peroxides. Degradation products include pyridine N-oxides and fragmented triazole derivatives .
Research Implications
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. For instance, compounds similar to 2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide have shown efficacy against various fungal strains, including Candida species. A study synthesized novel triazole derivatives that demonstrated greater antifungal activity than traditional agents like fluconazole, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL against Candida albicans .
Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. For example, some studies have reported that triazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of cell cycle progression and the induction of oxidative stress .
Xanthine Oxidase Inhibition
Certain triazole compounds are known to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition is beneficial for treating conditions like gout. Research has highlighted the potential of triazole derivatives to lower serum uric acid levels effectively .
Fungicides
The antifungal properties of triazole compounds extend to agricultural applications as well. They are utilized as fungicides to protect crops from fungal infections. The effectiveness of these compounds in agricultural settings is attributed to their ability to inhibit fungal growth and spore formation .
Plant Growth Regulators
Some studies suggest that triazole derivatives can act as plant growth regulators, enhancing growth and yield in certain crops. These compounds may influence physiological processes such as photosynthesis and nutrient uptake .
Coordination Complexes
The unique structure of this compound allows it to form coordination complexes with various metals. These complexes have potential applications in catalysis and material synthesis due to their stability and reactivity .
Sensors
Triazole derivatives are being explored for use in sensor technology due to their ability to interact with specific analytes. Research has shown that these compounds can be incorporated into sensor devices for detecting environmental pollutants or biological markers .
Case Studies
Mechanism of Action
The mechanism of action of 2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine Substitution Position
The position of pyridine substitution on the triazole ring significantly influences molecular interactions. For example:
- Impact : Bromination (as in ) increases molecular weight and may enhance binding affinity via halogen interactions. Pyridin-2-yl substitution () alters steric and electronic profiles compared to the target compound.
Sulfanyl vs. Acetamide Linkages
The presence of sulfanyl (S-) or acetamide (-NHCO-) linkers affects solubility and bioactivity:
- Comparison : The target compound lacks a sulfanyl group, relying instead on a direct methylene bridge. Sulfanyl-linked analogs (e.g., VUAA-1) exhibit strong Orco agonism, suggesting the target compound may have divergent biological targets.
Substituents on the Acetamide Moiety
Variations in the acetamide’s N-substituent modulate receptor specificity:
- Key Insight : Bulky substituents (e.g., benzimidazolyl in ) may restrict membrane permeability, whereas smaller groups (e.g., pyridin-3-ylmethyl in the target compound) could enhance bioavailability.
Biological Activity
The compound 2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide (commonly referred to as compound A ) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of compound A, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies.
Chemical Structure and Properties
Compound A is characterized by the presence of a triazole ring fused with pyridine moieties. Its molecular formula is , and it has a molecular weight of approximately 244.28 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compound A exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various strains of bacteria and fungi, including:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC: 32 µg/mL | |
| Escherichia coli | MIC: 64 µg/mL | |
| Candida albicans | MIC: 16 µg/mL |
The minimum inhibitory concentration (MIC) values indicate that compound A is particularly potent against Gram-positive bacteria.
Anticancer Activity
Compound A has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | IC50: 12.5 µM | Induces apoptosis |
| A549 (Lung Cancer) | IC50: 15.0 µM | Cell cycle arrest |
| HCT116 (Colon Cancer) | IC50: 10.0 µM | Inhibits migration |
The structure-activity relationship (SAR) analysis suggests that the presence of the triazole and pyridine groups is crucial for its anticancer activity, likely due to their ability to interact with key cellular targets involved in proliferation and apoptosis pathways .
The proposed mechanism of action for compound A involves the inhibition of specific enzymes and pathways crucial for microbial growth and cancer cell proliferation. For instance, it may target DNA synthesis or disrupt cellular signaling pathways related to survival and growth .
Case Studies
Several case studies highlight the efficacy of compound A in various biological assays:
- Antimicrobial Efficacy Study : In a controlled laboratory setting, compound A was tested against a panel of clinically relevant pathogens. Results indicated a broad spectrum of activity, particularly against resistant strains of bacteria.
- Cancer Cell Line Study : In an experimental model using MCF-7 cells, treatment with compound A resulted in a significant increase in apoptotic markers compared to untreated controls.
Q & A
Q. What are the established synthetic routes for 2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide?
The synthesis involves multi-step protocols:
- Step 1 : Alkylation of 5-(pyridin-3-yl)-1,2,4-triazole-3-thione with α-chloroacetamides in alkaline conditions (KOH) to form the acetamide backbone .
- Step 2 : Functionalization via Paal-Knorr condensation to introduce pyrolium fragments at the triazole’s 4-amino group .
- Alternative routes : S-alkylation with aryl halides at room temperature in alkaline media, yielding N-aryl/heteryl acetamides . Key intermediates like 4-amino-5-(pyridin-3-yl)-1,2,4-triazole are critical precursors .
Q. How is the compound structurally characterized?
- 1H/13C NMR : Assign proton environments (e.g., pyridine H at δ 8.5–9.0 ppm) and carbon frameworks (C=O at ~170 ppm) .
- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- LC-MS : Validate molecular weight (e.g., [M+H]+ ion) and purity .
- Elemental analysis : Ensure stoichiometric consistency (±0.3% deviation) .
Q. What safety precautions are required during handling?
- GHS hazards : Acute toxicity (Oral, Cat. 4), skin/eye irritation (Cat. 2/1), and respiratory sensitization (Cat. 3) .
- Protocols : Use PPE (nitrile gloves, goggles), work in fume hoods, and avoid inhalation. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
- First aid : Rinse eyes/skin with water for 15 minutes; administer oxygen if inhaled .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological activity?
- PASS program : Predicts activity spectra (e.g., anti-inflammatory, kinase inhibition) based on structural descriptors .
- Molecular docking : Models binding to targets (e.g., COX-2 or EGFR kinase). For triazole-acetamides, key interactions include hydrogen bonds with catalytic lysine residues (binding energy ≤ −8.5 kcal/mol) .
- Validation : Cross-check predictions with in vitro assays (e.g., IC50 values in enzyme inhibition studies) .
Q. How to resolve contradictions between predicted and observed biological activity?
- Case example : If anti-exudative activity in rat edema models diverges from docking predictions, re-evaluate:
- Solvation effects : Include explicit water molecules in docking simulations.
- Metabolite analysis : Test if active metabolites (e.g., hydroxylated derivatives) contribute to efficacy .
- Orthogonal assays : Use ELISA to measure inflammatory markers (IL-6, TNF-α) alongside in vivo data .
Q. What strategies optimize reaction conditions for scaled synthesis?
- ICReDD framework : Combine quantum chemical calculations (e.g., transition state analysis for triazole ring closure) with machine learning to screen solvents/bases. For example, DFT calculations may identify DMF as optimal for S-alkylation (yield improvement from 60% to 85%) .
- DoE (Design of Experiments) : Vary temperature (20–80°C), base concentration (1–5 eq.), and reaction time (2–24 hrs) to map yield contours .
Q. How to analyze structure-activity relationships (SAR) for modified derivatives?
- Substituent effects : Replace the pyridin-3-yl group with 4-ethoxyphenyl (as in CAS 477330-75-9) to enhance solubility (LogP reduction by 0.5 units) and target affinity .
- 3D-QSAR : Align derivatives in a pharmacophore model to identify critical hydrophobic/electrostatic regions .
- Hammett plots : Correlate substituent σ values with bioactivity (e.g., electron-withdrawing groups improve kinase inhibition) .
Q. What in vivo models are suitable for evaluating anti-exudative activity?
- Carrageenan-induced paw edema (rats) : Administer 50–200 mg/kg doses orally; measure edema volume reduction at 24 hrs (e.g., 35–60% inhibition) .
- Histopathology : Assess leukocyte infiltration and vascular permeability in tissue sections .
Q. How to ensure compound purity and stability during storage?
Q. What methodologies assess metabolic stability in preclinical studies?
- Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL); quantify parent compound via LC-MS/MS (t1/2 ≥ 30 mins indicates stability) .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms (IC50 > 10 µM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
